molecular formula C7H5F3N2O2 B13025517 2-(5-(Trifluoromethyl)pyrimidin-2-YL)acetic acid

2-(5-(Trifluoromethyl)pyrimidin-2-YL)acetic acid

Cat. No.: B13025517
M. Wt: 206.12 g/mol
InChI Key: VQGQJDZHIDYKEM-UHFFFAOYSA-N
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Description

2-(5-(Trifluoromethyl)pyrimidin-2-YL)acetic acid is a chemical compound with the molecular formula C8H6F3N2O2 It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-(Trifluoromethyl)pyrimidin-2-YL)acetic acid typically involves the reaction of 5-(trifluoromethyl)pyrimidine with acetic acid derivatives under controlled conditions. One common method includes the use of a nucleophilic substitution reaction where the trifluoromethyl group is introduced into the pyrimidine ring, followed by the addition of the acetic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(5-(Trifluoromethyl)pyrimidin-2-YL)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(5-(Trifluoromethyl)pyrimidin-2-YL)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-(Trifluoromethyl)pyrimidin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets. It may inhibit or activate specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid
  • 2-(5-(Trifluoromethyl)pyrazin-2-yl)acetic acid
  • 2-(5-(Trifluoromethyl)pyrimidin-2-yl)thioacetic acid

Comparison: Compared to these similar compounds, 2-(5-(Trifluoromethyl)pyrimidin-2-YL)acetic acid is unique due to its specific trifluoromethyl-pyrimidine structure, which imparts distinct chemical and biological properties. Its enhanced stability and reactivity make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H5F3N2O2

Molecular Weight

206.12 g/mol

IUPAC Name

2-[5-(trifluoromethyl)pyrimidin-2-yl]acetic acid

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-2-11-5(12-3-4)1-6(13)14/h2-3H,1H2,(H,13,14)

InChI Key

VQGQJDZHIDYKEM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)CC(=O)O)C(F)(F)F

Origin of Product

United States

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